3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS3/c1-5-6-19-15(20)13-9(2)10(3)23-14(13)18-16(19)22-8-12-7-21-11(4)17-12/h5,7H,1,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJNJQVZBVTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Information
- IUPAC Name : 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- Molecular Formula : C₁₃H₁₅N₃OS₂
- Molecular Weight : 281.41 g/mol
- CAS Number : Not available in the provided data.
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the allyl group and the thiazole moiety are particularly significant for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thieno-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various fungal strains such as Candida albicans and Candida parapsilosis .
Anticancer Properties
Studies have demonstrated that thieno-pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays using human cancer cell lines have shown that certain analogs exhibit cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 3-allyl-5,6-dimethyl derivatives in this context remains to be fully elucidated but aligns with the broader trend observed in related compounds.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Analogous compounds have been reported to possess IC50 values significantly lower than standard inhibitors like kojic acid, suggesting a potent inhibitory effect on melanin synthesis . This property may have implications for skin whitening treatments and other dermatological applications.
Antioxidant Activity
In addition to antimicrobial and anticancer activities, thieno-pyrimidine derivatives have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage .
Case Study 1: Antifungal Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at the 5 and 6 positions significantly enhanced antifungal activity against Candida species. The compound was noted for its ability to disrupt fungal cell wall synthesis .
Case Study 2: Anticancer Potential
In a comparative study assessing the cytotoxicity of various thieno-pyrimidine derivatives against breast cancer cells (MCF7), it was found that compounds with an allyl substitution exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. The mechanisms involved included increased apoptosis rates and inhibition of proliferation markers .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in DNTP) enhance binding to viral enzymes like HIV-1 reverse transcriptase .
- Thiazole-containing substituents (target compound) may improve selectivity for kinases due to hydrogen-bonding interactions with ATP-binding pockets .
- Halogenated benzylthio groups (e.g., chloro-fluorobenzyl in ) increase cytotoxicity in cancer cells, likely through enhanced lipophilicity and membrane permeability.
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
